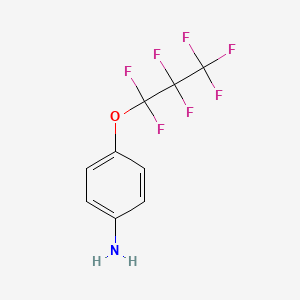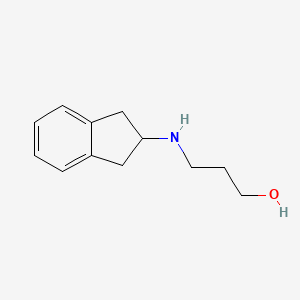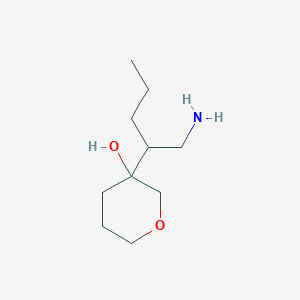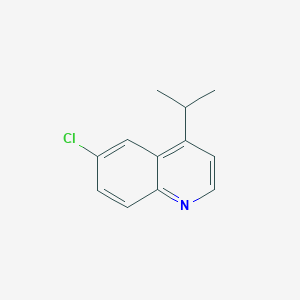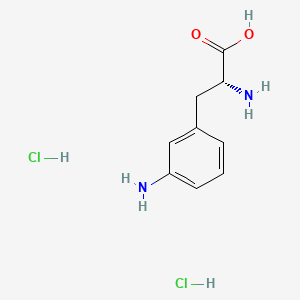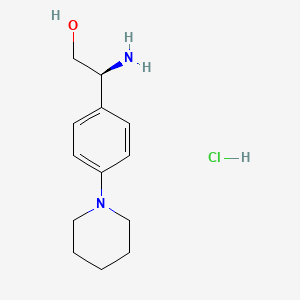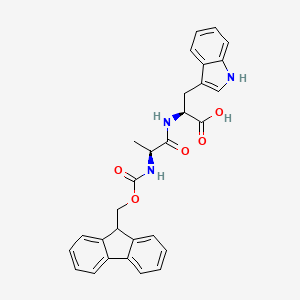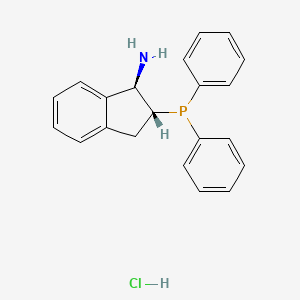![molecular formula C7H3BF7K B13651684 Potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide](/img/structure/B13651684.png)
Potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide is a chemical compound known for its unique structure and properties. It is a potassium salt with a molecular weight of 270 g/mol . This compound is often used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide typically involves the reaction of a boronic acid derivative with potassium fluoride in the presence of a suitable solvent. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process may include multiple purification steps, such as recrystallization and filtration, to achieve a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated boronic acids, while reduction may produce borane derivatives. Substitution reactions can result in a wide range of substituted boron compounds .
Aplicaciones Científicas De Investigación
Potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biological systems and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its unique structure allows it to participate in a wide range of chemical processes, making it a versatile reagent in scientific research .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Potassium trifluoro[4-(trifluoromethyl)phenyl]boranuide
- Potassium trifluoro[3-fluoro-5-(trifluoromethyl)phenyl]boranuide
Uniqueness
Potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C7H3BF7K |
|---|---|
Peso molecular |
270.00 g/mol |
Nombre IUPAC |
potassium;trifluoro-[2-fluoro-5-(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C7H3BF7.K/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15;/h1-3H;/q-1;+1 |
Clave InChI |
DPKMRQVRZWCBFA-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C=CC(=C1)C(F)(F)F)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


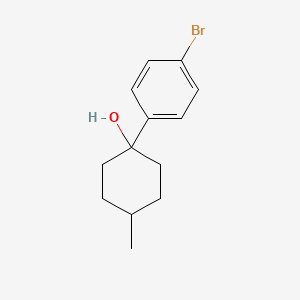
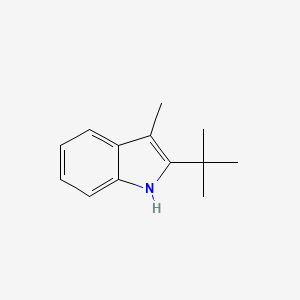
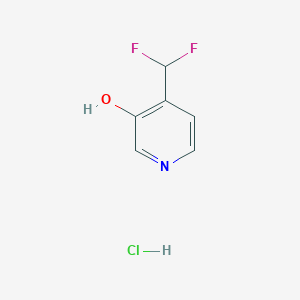
![3-(2,5-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13651626.png)
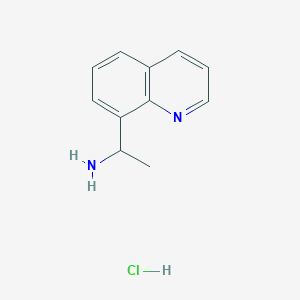
![(3R)-3-methyl-4-(6-((2R)-2-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B13651636.png)
